Topostatin
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Overview
Description
Topostatin is a novel inhibitor of topoisomerases I and II, isolated from the culture filtrate of the bacterium Thermomonospora alba strain No. 1520 . It is a 14-membered ring containing peptide and terpenoid, with the molecular formula C36H58N4O11S . This compound is unique in that it inhibits topoisomerases without stabilizing the cleavable complex or intercalating into DNA strands .
Preparation Methods
Topostatin is produced through the fermentation of Thermomonospora alba strain No. 1520 . The culture is grown under specific conditions, and the compound is isolated from the culture filtrate. The fermentation process involves maintaining the culture at a pH of around 6 and a temperature of 28°C . The stability of this compound decreases with decreasing pH and increasing temperature . The compound is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Topostatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: Reduction reactions of this compound have not been extensively studied.
Substitution: This compound can undergo substitution reactions, particularly involving its peptide and terpenoid components.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Topostatin has several scientific research applications, including:
Mechanism of Action
Topostatin exerts its effects by inhibiting topoisomerases I and II in a competitive manner with respect to DNA . It does not stabilize the cleavable complex or intercalate into DNA strands . The inhibition of topoisomerases prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription . This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Topostatin is unique among topoisomerase inhibitors due to its structure and mechanism of action. Similar compounds include:
Camptothecin: A plant alkaloid that inhibits topoisomerase I by stabilizing the cleavable complex.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
This compound differs from these compounds in that it does not stabilize the cleavable complex or intercalate into DNA strands, making it a unique tool for studying topoisomerase inhibition .
Properties
Molecular Formula |
C36H58N4O11S |
---|---|
Molecular Weight |
754.9 g/mol |
IUPAC Name |
[1-amino-3-[(3S,6S)-6,13-dimethyl-10-methylidene-2,5,9,12-tetraoxo-14-[(5E,7E)-3,7,10-trimethyl-4-oxoheptadeca-5,7-dienyl]-1-oxa-4,8,11-triazacyclotetradec-3-yl]-1-oxopropan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C36H58N4O11S/c1-8-9-10-11-12-13-22(2)14-15-23(3)16-18-29(41)24(4)17-19-30-26(6)34(44)39-27(7)35(45)38-21-25(5)33(43)40-28(36(46)50-30)20-31(32(37)42)51-52(47,48)49/h15-16,18,22,24-26,28,30-31H,7-14,17,19-21H2,1-6H3,(H2,37,42)(H,38,45)(H,39,44)(H,40,43)(H,47,48,49)/b18-16+,23-15+/t22?,24?,25-,26?,28-,30?,31?/m0/s1 |
InChI Key |
XLDIAUNLPWGNHO-NUPNHORYSA-N |
Isomeric SMILES |
CCCCCCCC(C)C/C=C(\C)/C=C/C(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NC[C@@H](C(=O)N[C@H](C(=O)O1)CC(C(=O)N)OS(=O)(=O)O)C)C |
Canonical SMILES |
CCCCCCCC(C)CC=C(C)C=CC(=O)C(C)CCC1C(C(=O)NC(=C)C(=O)NCC(C(=O)NC(C(=O)O1)CC(C(=O)N)OS(=O)(=O)O)C)C |
Origin of Product |
United States |
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